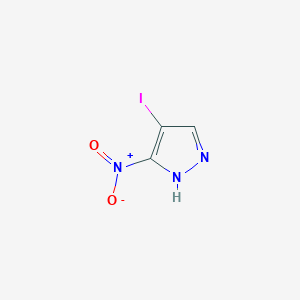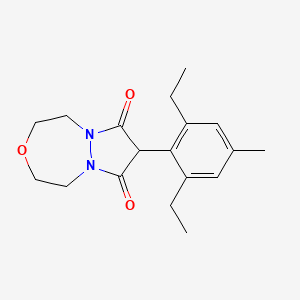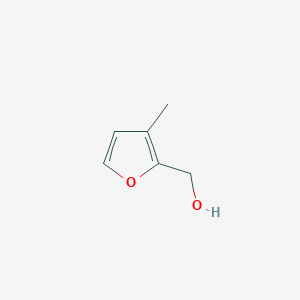![molecular formula C13H11ClO4S B1352860 [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride CAS No. 521980-26-7](/img/structure/B1352860.png)
[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride” is a chemical compound with the molecular formula C13H11ClO4S . It belongs to the class of sulfonate compounds and is an important intermediate in organic synthesis.
Molecular Structure Analysis
The molecular structure of “[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride” can be represented by the InChI code:1S/C13H11ClO4S/c1-17-12-7-2-3-8-13(12)18-10-5-4-6-11(9-10)19(14,15)16/h2-9H,1H3 . This indicates that the compound consists of a methoxyphenoxy group and a phenylsulfonyl chloride group. Chemical Reactions Analysis
While specific chemical reactions involving “[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride” are not available, sulfonyl chlorides are known to be reactive. They can undergo nucleophilic substitution reactions with amines to form sulfonamides, or with alcohols to form sulfonate esters .Physical And Chemical Properties Analysis
“[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride” has a molecular weight of 298.75 . It is a sticky oil to solid substance at normal temperature . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity :[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride is used in the synthesis of various sulfonyl esters with potential anticancer activities. In a study, sulfonyl esters were synthesized by reacting sulfonyl chlorides with phenolic chalcone analogues. These compounds exhibited strong in vitro anticancer activities, with significant selectivity, inducing apoptotic cell death and cell cycle arrest in cancer cell lines, but showed minimal effect on non-cancerous cell lines (Muškinja et al., 2019).
Fluorescent Labeling for High-Performance Liquid Chromatography :The compound has been utilized in the development of sensitive fluorescent labeling reagents for the determination of phenols by high-performance liquid chromatography (HPLC). These reagents, including 2-methoxy-4-(2-phthalimidinyl)phenylsulfonyl chloride, react with phenols in a basic medium to produce fluorescent sulfonyl esters, providing high sensitivity and shorter retention times in HPLC analyses (Tsuruta et al., 2000).
Synthesis of Acetylenic Carboxylic Acids and Ketones :This chemical is also involved in the synthesis of various acetylenic compounds. For instance, 2-acetylenic phenyl sulfides were converted into methoxy acetylenic phenyl sulfides using sulfuryl chloride, which were then oxidized to produce carboxylic acids and ketones (Fortes & Garrote, 1997).
Chemistry of Ureidobenzenesulfonyl Chlorides :Studies on the chemistry of ureidobenzenesulfonyl chlorides have demonstrated that o-methoxyphenyl-urea reacts with chlorosulfonic acid to produce various sulfonyl chloride compounds, highlighting the diverse applications of these chemical reactions in synthetic chemistry (Akhtar et al., 1977).
Development of Hyperbranched Poly(arylene Ether Sulfone)s :The compound plays a role in polymer chemistry, particularly in the synthesis of hyperbranched poly(arylene ether sulfone)s. An efficient route involving the reaction of phenylmagnesium bromide with 4-methoxyphenylsulfonyl chloride was developed for synthesizing these polymers, which have applications in high-performance materials (Himmelberg & Fossum, 2005).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-methoxyphenoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4S/c1-17-12-7-2-3-8-13(12)18-10-5-4-6-11(9-10)19(14,15)16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUIQFDHDUXTFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC(=CC=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392916 |
Source


|
| Record name | 3-(2-methoxyphenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride | |
CAS RN |
521980-26-7 |
Source


|
| Record name | 3-(2-methoxyphenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Trifluoromethyl)thio]acetic acid](/img/structure/B1352778.png)
![[2-(4-Methylphenyl)phenyl]sulfonyl chloride](/img/structure/B1352781.png)
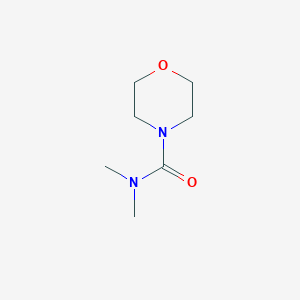
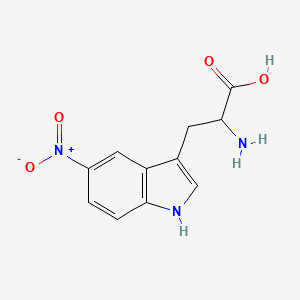
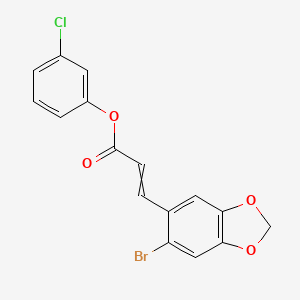
![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenecarbohydrazide](/img/structure/B1352803.png)
